6-(4-ethoxyphenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione
Overview
Description
6-(4-ethoxyphenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione is a heterocyclic compound that belongs to the class of azepines Azepines are seven-membered nitrogen-containing rings that have significant biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-ethoxyphenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione can be achieved through various synthetic routes. One common method involves the [1,7]-electrocyclization of unsaturated azomethine ylides and azatriene anions . This reaction typically requires the use of lithiated allenes or alkynes and isothiocyanates as reagents. The reaction conditions often involve refluxing in xylene or other suitable solvents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
6-(4-ethoxyphenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azepine derivatives.
Scientific Research Applications
6-(4-ethoxyphenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential use in the treatment of psychiatric disorders, epilepsy, and cancer.
Industry: Utilized as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 6-(4-ethoxyphenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione involves its interaction with various molecular targets and pathways. The compound is known to modulate the activity of sodium channels, which plays a crucial role in its anticonvulsant and analgesic effects . Additionally, it may interact with other receptors and enzymes, contributing to its diverse pharmacological activities.
Comparison with Similar Compounds
6-(4-ethoxyphenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione can be compared with other azepine derivatives, such as:
Carbamazepine: A well-known anticonvulsant and mood-stabilizing drug.
Oxcarbazepine: A derivative of carbamazepine with improved pharmacokinetic properties.
Dibenz[b,f]azepine: Another azepine derivative with similar structural features.
These compounds share similar core structures but differ in their substituents and specific pharmacological activities
Properties
IUPAC Name |
6-(4-ethoxyphenyl)benzo[d][2]benzazepine-5,7-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO3/c1-2-26-16-13-11-15(12-14-16)23-21(24)19-9-5-3-7-17(19)18-8-4-6-10-20(18)22(23)25/h3-14H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFPVPSVXDPDUOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C4=CC=CC=C4C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601323653 | |
Record name | 6-(4-ethoxyphenyl)benzo[d][2]benzazepine-5,7-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601323653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
18 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26660193 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
124214-25-1 | |
Record name | 6-(4-ethoxyphenyl)benzo[d][2]benzazepine-5,7-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601323653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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